N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a synthetic small molecule featuring:
- A quinazoline-2,4-dione core (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl), a heterocyclic scaffold associated with diverse biological activities, including kinase and protease inhibition.
- A pentanamide linker connecting the quinazoline dione to a 1,3-benzodioxol-5-ylmethyl group, which may enhance lipophilicity and π-π interactions.
Properties
Molecular Formula |
C29H36N4O6 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C29H36N4O6/c1-3-14-31(15-4-2)27(35)19-33-23-10-6-5-9-22(23)28(36)32(29(33)37)16-8-7-11-26(34)30-18-21-12-13-24-25(17-21)39-20-38-24/h5-6,9-10,12-13,17H,3-4,7-8,11,14-16,18-20H2,1-2H3,(H,30,34) |
InChI Key |
BJGRNVPDMCFLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide typically involves multiple steps, starting with the preparation of the benzodioxole and quinazoline intermediates. The reaction conditions often include:
Solvents: Common solvents such as dichloromethane, ethanol, and dimethyl sulfoxide.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Quinazoline Dione Cores
Several analogs share the quinazoline dione motif but differ in substituents, influencing their physicochemical and pharmacological profiles:
Key Observations:
- Substituent Effects : Methoxy groups (C200-8429) may improve solubility, while trifluoromethyl groups (C200-8429, ) enhance metabolic stability but increase lipophilicity .
Analogs with Varied Linker Chains and Side Chains
The pentanamide linker in the target compound is critical for spatial positioning of functional groups. Comparatively:
- C200-8044 : Shorter linker (4-position benzamide vs. 5-pentanamide) may reduce conformational flexibility, affecting binding pocket accessibility.
- Apixaban Intermediate (Formula Va) : Features a bromopentanamide group and morpholino-substituted pyridone, highlighting the role of halogenation and cyclic amines in pharmacokinetics.
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility:
- The target compound’s benzodioxolylmethyl group balances lipophilicity and hydrogen-bonding capacity, contrasting with the highly lipophilic trifluoromethylbenzyl group in C200-8429 .
Metabolic Stability:
- Dipropylamino groups (target) are less prone to oxidative metabolism than morpholino () or piperazine derivatives (), suggesting a longer half-life .
Target Selectivity:
- Quinazoline diones often inhibit kinases (e.g., EGFR) or proteases. The dipropylamino ethyl side chain in the target compound may mimic ATP’s adenine moiety, enhancing kinase binding .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26N4O4
- Molecular Weight : 398.47 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported; may require specific databases for identification.
Structural Features
The compound features a benzodioxole moiety, which is known for its various pharmacological activities. The presence of the dipropylamino group suggests potential interactions with neurotransmitter systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines. One study reported an IC50 value of 15 µM against breast cancer cells .
Antimicrobial Activity
The compound has shown promising antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These results indicate that the compound may be effective against both bacterial and mycobacterial strains .
The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways:
- Inhibition of Phospholipase A2 : The compound may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which is involved in lipid metabolism and inflammatory responses .
- Interference with Cell Signaling : The dipropylamino group may enhance the lipophilicity of the molecule, allowing it to cross cellular membranes more effectively and modulate intracellular signaling pathways.
Study on Anticancer Activity
A notable study conducted on multicellular spheroids showed that the compound exhibited a reduction in tumor growth by inducing apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Research on Antimicrobial Properties
In a comparative study of various compounds against standard microbial strains, this compound was found to be more effective than several traditional antibiotics against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
